Phenylethynylmagnesium bromide

Catalog No.
S1899156
CAS No.
6738-06-3
M.F
C8H5BrMg
M. Wt
205.33 g/mol
Availability
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Phenylethynylmagnesium bromide

CAS Number

6738-06-3

Product Name

Phenylethynylmagnesium bromide

IUPAC Name

magnesium;ethynylbenzene;bromide

Molecular Formula

C8H5BrMg

Molecular Weight

205.33 g/mol

InChI

InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1

InChI Key

JGPDOURHDDKDEZ-UHFFFAOYSA-M

SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]

Carbonyl Addition Reactions

PEMBr reacts readily with carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction allows for the introduction of the phenylethynyl moiety at the carbonyl carbon, leading to the formation of various functionalities such as:

  • Alkynols: Reaction with aldehydes and ketones yields propargylic alcohols with a triple bond adjacent to the hydroxyl group [].
  • Enynes: When PEMBr reacts with α,β-unsaturated carbonyl compounds, it leads to the formation of conjugated enynes containing two alternating double and triple bonds [].

Synthesis of Alkynes

PEMBr can be employed in the synthesis of terminal alkynes through a reaction with various electrophiles. For instance, treatment with alkyl halides results in the formation of substituted alkynes with a phenylethynyl group at one end [].

Dates

Modify: 2023-08-16

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